molecular formula C20H25N3O4S B2763451 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2319784-88-6

4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2763451
CAS No.: 2319784-88-6
M. Wt: 403.5
InChI Key: HPBVWXGOKYTSBB-UHFFFAOYSA-N
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Description

4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Biological Activity

The compound 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that combines several pharmacologically relevant moieties. Its unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O3SC_{17}H_{22}N_4O_3S with a molecular weight of approximately 386.43 g/mol. The presence of a dihydrobenzofuran moiety, a sulfonyl group, and a pyrimidine ring contributes to its potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antitumor Effects : Several studies have shown that benzofuran derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : Piperidine derivatives are known for their analgesic and anti-inflammatory effects, which can be beneficial in treating chronic pain conditions.
  • Antimicrobial Activity : Some related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to modulate enzyme activity, particularly those involved in metabolic pathways.
  • Receptor Binding : The structural components suggest potential binding to receptors involved in pain and inflammation signaling pathways.

Research Findings

Recent studies have explored the pharmacokinetics and biological effects of related compounds:

  • A study on small molecule antagonists indicated that dihydrobenzofuran derivatives exhibited improved pharmacokinetic profiles compared to previous analogs, suggesting better stability and efficacy in vivo .
  • In vitro assays revealed that compounds similar to the one under investigation showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity .

Data Table: Summary of Biological Activities

Compound Type Biological Activity Mechanism
Benzofuran DerivativesAntitumorInduction of apoptosis
Piperidine DerivativesAnti-inflammatoryInhibition of pro-inflammatory cytokines
Pyrimidine DerivativesAntimicrobialDisruption of bacterial cell walls

Case Studies

  • Antitumor Activity : A study reported that a structurally similar compound showed significant inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Clinical trials involving piperidine derivatives demonstrated reduced inflammation markers in patients with chronic inflammatory diseases.

Properties

IUPAC Name

4-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-14-15(2)21-13-22-20(14)27-12-16-5-8-23(9-6-16)28(24,25)18-3-4-19-17(11-18)7-10-26-19/h3-4,11,13,16H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBVWXGOKYTSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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